molecular formula C18H21NO2 B495926 N-benzyl-4-isopropoxy-N-methylbenzamide

N-benzyl-4-isopropoxy-N-methylbenzamide

Cat. No.: B495926
M. Wt: 283.4g/mol
InChI Key: QCGOERGTVLDECO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Benzyl-4-isopropoxy-N-methylbenzamide is a benzamide derivative characterized by a 4-isopropoxy-substituted aromatic ring and dual N-substituents: a benzyl group and a methyl group. The compound’s applications are inferred to align with other benzamides, which are often explored in medicinal chemistry for targeting enzymes or receptors due to their tunable substituent profiles.

Properties

Molecular Formula

C18H21NO2

Molecular Weight

283.4g/mol

IUPAC Name

N-benzyl-N-methyl-4-propan-2-yloxybenzamide

InChI

InChI=1S/C18H21NO2/c1-14(2)21-17-11-9-16(10-12-17)18(20)19(3)13-15-7-5-4-6-8-15/h4-12,14H,13H2,1-3H3

InChI Key

QCGOERGTVLDECO-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC=C(C=C1)C(=O)N(C)CC2=CC=CC=C2

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)N(C)CC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Core

The target compound’s 4-isopropoxy group distinguishes it from analogs with alternative aromatic substituents. For example:

  • 4-(2-Methoxyphenoxy)benzoic Acid (25b) : Contains a methoxy-phenoxy group, which introduces electron-donating effects and reduced steric bulk compared to isopropoxy. This may enhance solubility but reduce metabolic stability.

Key Insight : The isopropoxy group in the target compound balances moderate lipophilicity and steric hindrance, offering a compromise between solubility and stability.

N-Substituent Modifications

The dual N-benzyl and N-methyl groups in the target compound contrast sharply with other benzamide derivatives:

  • 4-isopropoxy-N-{2-[(4-methylpiperazin-1-yl)carbonyl]phenyl}benzamide : Features a piperazinyl carbonyl group, introducing hydrogen-bonding capacity and polarity. This increases aqueous solubility but may reduce blood-brain barrier penetration compared to the target’s lipophilic N-benzyl group.
  • N-(1,1-Dioxidotetrahydrothiophen-3-yl)-4-(hexyloxy)-N-(4-isopropylbenzyl)benzamide : Incorporates a sulfone-containing tetrahydrothiophene ring and a hexyloxy group. The hexyloxy chain enhances lipophilicity, while the sulfone group adds polarity, creating a bifunctional profile distinct from the target’s simpler substituents.

Structural Implications :

Compound N-Substituents Aromatic Substituent Molecular Weight logP (Predicted)
N-benzyl-4-isopropoxy-N-methylbenzamide Benzyl, Methyl 4-isopropoxy ~325 (estimated) ~3.5
Compound Piperazinyl carbonyl 4-isopropoxy 381.47 ~2.8
Compound 4-isopropylbenzyl, sulfone ring 4-hexyloxy ~500 (estimated) ~4.2

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